Schisandrin B (Sch B)
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Overview
Description
Schisandrin B is a bioactive compound isolated from the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound is known for its diverse pharmacological properties, including antioxidant, anti-inflammatory, cardioprotective, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schisandrin B can be synthesized through various methods, including ultrasonic extraction and a combination of ultrasonic and microwave techniques. The macroporous resin method is often used to purify the extract .
Industrial Production Methods: Industrial production of Schisandrin B typically involves the extraction from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified using techniques like column chromatography to isolate Schisandrin B .
Chemical Reactions Analysis
Types of Reactions: Schisandrin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound .
Major Products: The major products formed from these reactions include various derivatives of Schisandrin B, which may exhibit different pharmacological properties .
Scientific Research Applications
Schisandrin B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of lignans and their derivatives.
Biology: Schisandrin B is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: Schisandrin B is used in the development of dietary supplements and herbal medicines.
Mechanism of Action
Schisandrin B exerts its effects through various molecular targets and pathways. It has been shown to activate the PI3K/Akt pathway and inhibit NOX2 expression, leading to reduced oxidative stress and inflammation . Additionally, Schisandrin B induces apoptosis in cancer cells by upregulating CHOP and promoting cell cycle arrest .
Comparison with Similar Compounds
- Schisandrin
- Schisantherin B
- γ-Schisandrin
Comparison: While all these compounds share similar structural features and pharmacological properties, Schisandrin B is unique in its potent antioxidant and anti-inflammatory effects. It also has a higher bioavailability compared to other lignans, making it more effective in therapeutic applications .
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene |
InChI |
InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13-/m0/s1 |
InChI Key |
RTZKSTLPRTWFEV-STQMWFEESA-N |
Isomeric SMILES |
C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@@H]1C)OC)OC)OC)OC)OCO3 |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 |
Origin of Product |
United States |
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